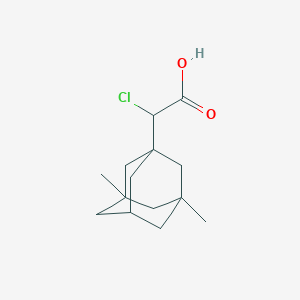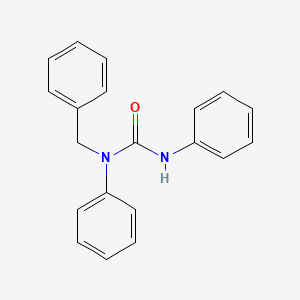
1-Benzyl-1,3-diphenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,3-diphenylurea is an organic compound with the molecular formula C20H18N2O. It is a derivative of urea, featuring a benzyl group and two phenyl groups attached to the nitrogen atoms.
Preparation Methods
1-Benzyl-1,3-diphenylurea can be synthesized through several methods. One common synthetic route involves the reaction of benzylamine with diphenylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in a solvent like dichloromethane at room temperature, yielding this compound as a white crystalline solid .
Another method involves the reductive carbonylation of nitrobenzene using palladium catalysts. This phosgene-free synthesis is carried out in acetic acid and methanol, achieving high yields and selectivity . Industrial production methods often employ similar catalytic processes to ensure efficiency and scalability.
Chemical Reactions Analysis
1-Benzyl-1,3-diphenylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions typically involve hydrogenation, converting the compound into amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl groups, leading to the formation of various substituted urea derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Benzyl-1,3-diphenylurea has several scientific research applications:
Biology: The compound has been studied for its potential biological activities, including anticancer properties.
Industry: It is used in the production of resins, dyes, and antioxidants for gasoline.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,3-diphenylurea involves its interaction with specific molecular targets. For instance, certain derivatives have been found to inhibit tubulin polymerization, disrupting microtubule formation and leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
1-Benzyl-1,3-diphenylurea can be compared with other similar compounds such as:
1,3-Diphenylurea: This compound lacks the benzyl group and is primarily used as a cytokinin in plant biology.
1-Benzyl-3-phenylurea: This compound has one less phenyl group and is used in different synthetic applications.
1,1-Dibenzyl-3-phenylurea: This compound has an additional benzyl group and is used in various industrial applications.
Properties
CAS No. |
53693-58-6 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
1-benzyl-1,3-diphenylurea |
InChI |
InChI=1S/C20H18N2O/c23-20(21-18-12-6-2-7-13-18)22(19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,21,23) |
InChI Key |
SYDUSBDEWSTEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


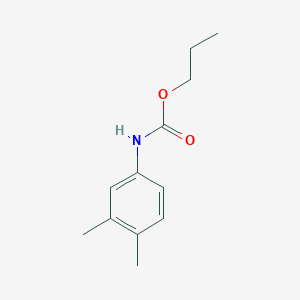


![4-[Benzyl(ethyl)amino]phenyl thiocyanate](/img/structure/B11953628.png)

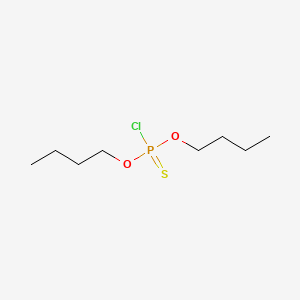
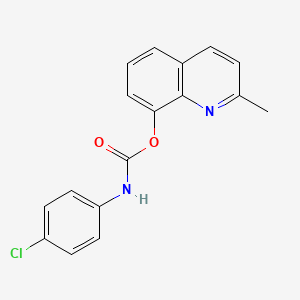
![3-Methyl-N-phenethyl-1H-pyrazolo[3,4-b]quinolin-4-amine hydrochloride](/img/structure/B11953658.png)
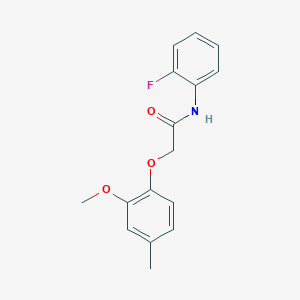
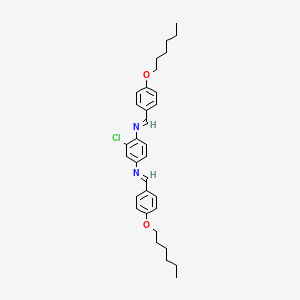

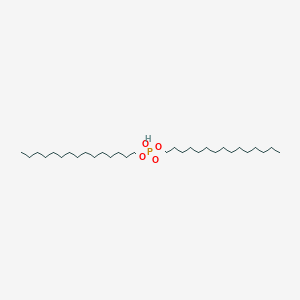
![3-{[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methyl}-1H-indole](/img/structure/B11953676.png)
